4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol 4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17786220
InChI: InChI=1S/C13H21NO/c1-11-6-3-4-8-13(11)10-14-12(2)7-5-9-15/h3-4,6,8,12,14-15H,5,7,9-10H2,1-2H3
SMILES:
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol

4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol

CAS No.:

Cat. No.: VC17786220

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol -

Specification

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
IUPAC Name 4-[(2-methylphenyl)methylamino]pentan-1-ol
Standard InChI InChI=1S/C13H21NO/c1-11-6-3-4-8-13(11)10-14-12(2)7-5-9-15/h3-4,6,8,12,14-15H,5,7,9-10H2,1-2H3
Standard InChI Key NBSPJTLRWHQSQL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CNC(C)CCCO

Introduction

Chemical Identity and Structural Characteristics

4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol (IUPAC name: 4-[(2-methylphenyl)methylamino]pentan-1-ol) is a secondary amine-alcohol with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol. Its structure combines a five-carbon aliphatic chain bearing both hydroxyl (-OH) and benzylamino (-NH-CH₂-C₆H₄-CH₃) functional groups at the 1- and 4-positions, respectively. The 2-methylphenyl substituent introduces steric and electronic effects that modulate reactivity, while the hydroxyl group enhances solubility in polar solvents.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₁NO
Molecular Weight207.31 g/mol
IUPAC Name4-[(2-methylphenyl)methylamino]pentan-1-ol
Standard InChIInChI=1S/C13H21NO/c1-11-6-3-4-8-13(11)10-14-12(2)7-5-9-15/h3-4,6,8,12,14-15H,5,7,9-10H2,1-2H3
CAS NumberNot publicly disclosed

The compound’s stereochemistry remains uncharacterized in available literature, though synthetic routes typically yield racemic mixtures unless chiral resolution is employed.

Synthesis and Manufacturing

Nucleophilic Substitution Route

The primary synthetic pathway involves a nucleophilic substitution reaction between 2-methylbenzylamine and 1,5-pentanediol mono-derivative under controlled conditions. Key steps include:

  • Activation of the Alcohol: The hydroxyl group at position 1 of pentanediol is converted to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic attack.

  • Amine Coupling: 2-Methylbenzylamine displaces the leaving group, forming the C-N bond at position 4.

  • Purification: Crude product is isolated via fractional distillation or column chromatography, achieving >95% purity in optimized protocols.

Table 2: Representative Synthetic Conditions

ParameterCondition
SolventAnhydrous THF or DCM
Temperature0–25°C (ambient)
CatalystTriethylamine (base)
Reaction Time12–24 hours
Yield60–75% (reported range)

Industrial-scale production remains unexplored, though continuous-flow systems could enhance throughput by minimizing side reactions such as over-alkylation.

Chemical Reactivity and Applications

Functional Group Transformations

The molecule’s dual functionality enables diverse derivatization:

  • Amino Group Reactivity: Participates in acylation (e.g., with acetyl chloride), reductive amination (with aldehydes/ketones), and Ullmann-type coupling reactions.

  • Hydroxyl Group Reactivity: Amenable to esterification, etherification, or oxidation to ketones using Jones reagent.

Role in Heterocyclic Synthesis

4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol serves as a precursor for nitrogen-containing heterocycles:

  • Piperidine Derivatives: Intramolecular cyclization via Mitsunobu reaction forms six-membered rings.

  • Oxazolidinones: Reaction with phosgene or carbonyl diimidazole yields five-membered lactams.

Table 3: Representative Derivatives and Applications

DerivativeApplication
4-[(2-Methylbenzyl)amino]pentyl acetateSolubility enhancer in polymer coatings
N-Acylated analogsAntimicrobial screening candidates
Schiff base complexesLigands for transition metal catalysis

Future Research Directions

  • Stereoselective Synthesis: Develop asymmetric catalytic methods to access enantiomerically pure forms.

  • Structure-Activity Relationships (SAR): Systematically modify the benzyl and pentanol moieties to optimize bioactivity.

  • Scale-Up Feasibility: Evaluate continuous-flow reactors for industrial production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator